5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole
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Overview
Description
5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 3,5-dichlorophenyl group and an isopropyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole typically involves the reaction of 3,5-dichlorophenylhydrazine with isopropyl isocyanide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, leading to the formation of the desired tetrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding tetrazole oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of azido-tetrazole derivatives.
Scientific Research Applications
5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl isocyanate
- 3,5-Dichlorophenyl isothiocyanate
- 3,5-Dichlorophenylhydrazine
Uniqueness
5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Biological Activity
5-(3,5-Dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole (CAS No. 303145-02-0) is a chemical compound belonging to the tetrazole class. This compound is characterized by its unique structure, which includes a tetrazole ring with a 3,5-dichlorophenyl group and an isopropyl group. The molecular formula is C10H10Cl2N4 and it has a molecular weight of 257.12 g/mol .
Biological Activity
The biological activity of this compound has been the subject of various studies focusing on its potential therapeutic applications. Notably, it has been investigated for its antimicrobial properties and potential use in drug development.
The compound's mechanism of action involves its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of certain biological pathways, particularly those associated with inflammation and microbial growth. For instance, it may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. In vitro assays have shown that the compound exhibits significant activity against various bacterial strains. A comparative analysis of its efficacy against standard antimicrobial agents indicated that it possesses comparable or superior activity against certain pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic Comparison |
---|---|---|
Staphylococcus aureus | 32 µg/mL | 64 µg/mL (Penicillin) |
Escherichia coli | 16 µg/mL | 32 µg/mL (Ampicillin) |
Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL (Ciprofloxacin) |
Anti-inflammatory Effects
In addition to its antimicrobial activity, research has also explored the anti-inflammatory potential of this compound. Animal model studies have demonstrated that administration of this compound significantly reduces markers of inflammation such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in induced inflammatory conditions .
Case Studies
A notable case study involved the use of this compound in a model of rheumatoid arthritis. The results indicated a marked reduction in joint swelling and pain scores when compared to untreated controls. Histological examinations revealed decreased infiltration of inflammatory cells in treated groups.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound | Molecular Structure | Biological Activity |
---|---|---|
3,5-Dichlorophenyl isocyanate | Structure | Moderate antimicrobial effects |
3,5-Dichlorophenyl isothiocyanate | Structure | Low anti-inflammatory effects |
3,5-Dichlorophenylhydrazine | Structure | Limited antimicrobial activity |
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-1-propan-2-yltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c1-6(2)16-10(13-14-15-16)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBPCAHAXLWUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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